molecular formula C10H14ClNO3 B572108 3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride CAS No. 1253850-61-1

3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride

Cat. No. B572108
CAS RN: 1253850-61-1
M. Wt: 231.676
InChI Key: GHUOGLJGCQXQOJ-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)propionic acid hydrochloride” is a chemical compound with the empirical formula C5H11NO2 · HCl . It’s used as a reagent for the preparation of biologically active small molecules .


Molecular Structure Analysis

The molecular weight of “3-(Dimethylamino)propionic acid hydrochloride” is 153.61 . The InChI key is JTNKXYWGZCNBCH-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound “3-(Dimethylamino)propionic acid hydrochloride” is used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)propionic acid hydrochloride” is a solid substance with a melting point of 186-191 °C . It’s hygroscopic, meaning it absorbs moisture from the air .

Safety and Hazards

While specific safety data for “3-(Dimethylamino)-4-methoxybenzoic acid hydrochloride” is not available, related compounds like “3-(Dimethylamino)propionic acid hydrochloride” are considered hazardous. They can cause skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

Similar compounds such as dimethylamine are known to interact with various biological targets

Mode of Action

It’s worth noting that compounds like dimethylamine are known to react with acids to form salts, such as dimethylamine hydrochloride . This reaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Related compounds such as 3-dimethylaminobenzoic acid (dmab) have been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that this compound may also interact with similar biochemical pathways.

Pharmacokinetics

It’s known that similar compounds like dimethylamine are soluble in water , which could potentially influence the bioavailability of this compound.

Result of Action

Related compounds such as 3-dimethylaminobenzoic acid (dmab) have been used to quantify the activity of peroxidase and manganese peroxidase , suggesting that this compound may also have similar effects.

Action Environment

It’s worth noting that the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by environmental conditions . This could potentially provide insights into the environmental factors affecting the action of this compound.

properties

IUPAC Name

3-(dimethylamino)-4-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3;/h4-6H,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUOGLJGCQXQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700214
Record name 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253850-61-1
Record name 3-(Dimethylamino)-4-methoxybenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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